molecular formula C26H27N5 B11610498 1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11610498
M. Wt: 409.5 g/mol
InChI Key: IGJTYYDFTWPTGH-UHFFFAOYSA-N
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Description

1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of 2,4-dimethylbenzyl chloride with piperazine under basic conditions.

    Construction of the Pyrido[1,2-a][1,3]Benzimidazole Core: This core structure is formed by the cyclization of appropriate precursors, often involving the use of strong acids or bases as catalysts.

    Introduction of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The cyanide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, nucleophiles like amines or alcohols, solvent choice depending on the nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the cyanide group.

Scientific Research Applications

1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(2,4-DIMETHYLBENZYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:

    1-[4-(DIPHENYLMETHYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE: Similar structure but with a diphenylmethyl group instead of a 2,4-dimethylbenzyl group.

    N-(4-(2,4-DIMETHYLBENZYL)-1-PIPERAZINYL)-N-(4-ETHOXYBENZYLIDENE)AMINE: Contains a piperazine ring and a 2,4-dimethylbenzyl group but differs in the core structure and functional groups.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-18-8-9-21(19(2)14-18)17-29-10-12-30(13-11-29)25-15-20(3)22(16-27)26-28-23-6-4-5-7-24(23)31(25)26/h4-9,14-15H,10-13,17H2,1-3H3

InChI Key

IGJTYYDFTWPTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C)C

Origin of Product

United States

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